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Des(benzylpyridyl) Atazanavir-d5

Cat. No.: B1158513
M. Wt: 542.68
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Atazanavir (B138) as a Parent Compound in Antiretroviral Therapy

Atazanavir is a potent azapeptide protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV-1) infection. drugbank.comnih.gov As a key component of antiretroviral therapy (ART), it selectively inhibits the viral protease enzyme, which is crucial for the maturation of new, infectious virions. drugbank.comcatie.ca By blocking this enzyme, Atazanavir effectively suppresses viral replication, helping to manage the progression of the disease. catie.caaidsmap.com It is often administered with other antiretroviral agents to achieve a synergistic effect and combat drug resistance. drugbank.comcatie.ca

Overview of Atazanavir Biotransformation Pathways

The human body extensively metabolizes atazanavir, primarily in the liver. nih.gov The main routes of biotransformation involve monooxygenation and dioxygenation, processes largely mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. drugbank.comaidsmap.comnih.gov Other less prominent metabolic pathways include N-dealkylation, carbamate (B1207046) hydrolysis, glucuronidation, hydrolysis, and oxygenation with dehydrogenation. drugbank.comnih.govnih.govpharmgkb.org These processes result in the formation of various metabolites. drugbank.comnih.gov One such metabolite is Des(benzylpyridyl) Atazanavir, also known as metabolite M1, which is a product of N-dealkylation. medchemexpress.comcaymanchem.combiomol.com

Significance of Metabolite Characterization in Pharmaceutical Sciences

The study and characterization of drug metabolites are fundamental aspects of pharmaceutical sciences. nih.gov Understanding how a drug is transformed in the body provides crucial insights into its efficacy, potential toxicity, and drug-drug interactions. nih.govnih.gov The identification and quantification of metabolites help researchers to build a comprehensive pharmacokinetic profile of a drug, which is essential for determining its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This knowledge is vital for optimizing drug therapy and ensuring patient safety.

Rationale for Stable Isotope-Labeled Metabolite Standards in Advanced Research

In modern drug metabolism research, stable isotope-labeled compounds, such as Des(benzylpyridyl) Atazanavir-d5, have become indispensable tools. nih.govresearchgate.net The inclusion of stable isotopes like deuterium (B1214612) (d) creates a compound that is chemically identical to its unlabeled counterpart but has a higher molecular mass. researchgate.net This mass difference allows for its use as an internal standard in highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

When analyzing biological samples, the addition of a known quantity of the deuterated standard enables precise and accurate quantification of the corresponding unlabeled metabolite. This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, correcting for any potential variations or losses. The use of stable isotope-labeled standards significantly enhances the reliability and reproducibility of pharmacokinetic studies, which is paramount for regulatory approval and for advancing our understanding of drug behavior in the body. nih.govmetsol.com

FeatureDescription
Compound Name This compound
Parent Compound Atazanavir
Metabolic Process N-dealkylation
Key Enzyme Cytochrome P450 (CYP3A4)
Application Internal standard in pharmacokinetic studies
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)

Properties

Molecular Formula

C₂₆H₃₈D₅N₅O₇

Molecular Weight

542.68

Synonyms

(3S,8S,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-[(phenyl-d5)methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester; 

Origin of Product

United States

Structural Elucidation and Chemical Identity of Des Benzylpyridyl Atazanavir D5

Derivation of Des(benzylpyridyl) Atazanavir (B138) from Atazanavir

Identification as a Principal N-Dealkylation Metabolite (M1) of Atazanavir

Des(benzylpyridyl) Atazanavir, also designated as M1, is a significant circulating metabolite of its parent drug, Atazanavir. medchemexpress.comchemicalbook.com It is formed in the body through N-dealkylation, a metabolic process primarily catalyzed by cytochrome P450 enzymes. smolecule.com This biotransformation is considered one of the minor metabolic pathways for Atazanavir, alongside mono- and di-oxygenation, hydrolysis, and glucuronidation. drugbank.comclinpgx.org The identification of Des(benzylpyridyl) Atazanavir as the M1 metabolite has been confirmed in studies analyzing patient plasma samples via liquid chromatography coupled with mass spectrometry. medchemexpress.comnih.gov The levels of this metabolite in plasma have been observed to correlate positively with the levels of the parent Atazanavir, although with high interindividual variability. nih.gov

Structural Comparison with Parent Atazanavir and Related Analogs

The core structural difference between Atazanavir and its M1 metabolite, Des(benzylpyridyl) Atazanavir, lies in the removal of the benzylpyridyl group. smolecule.com This N-dealkylation reaction results in a molecule with a lower molecular weight and altered chemical properties compared to the parent compound. The chemical identity of Atazanavir is C38H52N6O7, while Des(benzylpyridyl) Atazanavir is C26H43N5O7. smolecule.comnih.gov

CompoundMolecular FormulaMolecular Weight (g/mol)
AtazanavirC38H52N6O7704.9
Des(benzylpyridyl) AtazanavirC26H43N5O7537.6
Des(benzylpyridyl) Atazanavir-d5C26H38D5N5O7542.68

Principles of Deuterium (B1214612) Incorporation in this compound

Position and Specificity of Deuterium Labeling (d5)

This compound is a stable isotope-labeled version of the M1 metabolite. The "-d5" designation indicates that five hydrogen atoms (protium) in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. pharmaffiliates.com This results in a compound with the molecular formula C26H38D5N5O7 and a corresponding increase in molecular weight. pharmaffiliates.com While the precise positions of the five deuterium atoms are not always specified in commercial literature, the labeling is designed to be on non-exchangeable sites to ensure the stability of the label during analytical procedures.

Implications of Stable Isotope Enrichment for Research Applications

The incorporation of deuterium into Des(benzylpyridyl) Atazanavir makes it an invaluable tool for quantitative bioanalysis. kcasbio.com Stable isotope-labeled (SIL) compounds are widely used as internal standards in analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comnih.gov

Key applications stemming from this isotopic enrichment include:

Accurate Quantification: When used as an internal standard, this compound is added to biological samples (e.g., plasma) in a known quantity before sample processing. Because the deuterated standard is chemically identical to the non-labeled metabolite, it experiences similar extraction efficiencies and ionization effects in the mass spectrometer. kcasbio.com By comparing the mass spectrometer's response for the metabolite to that of the known quantity of the internal standard, researchers can accurately determine the concentration of the M1 metabolite in the original sample. lcms.cz

Metabolism and Pharmacokinetic Studies: The use of this deuterated standard is crucial for precisely tracking the formation and elimination of the Des(benzylpyridyl) Atazanavir metabolite in vivo. smolecule.com This allows for detailed investigations into the metabolism of Atazanavir, helping to understand how factors like genetics or co-administered drugs affect its metabolic profile. researchgate.netnih.gov

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of an analyte in a mass spectrometer, leading to inaccurate measurements. cerilliant.com Since a deuterated internal standard co-elutes with the analyte and is affected by the matrix in the same way, it effectively normalizes the analytical signal, correcting for these matrix effects and improving the reliability of the data. kcasbio.com

Synthetic Strategies and Preparation Methodologies

Chemical Synthesis of Des(benzylpyridyl) Atazanavir (B138)

Des(benzylpyridyl) Atazanavir is recognized as a significant metabolite and impurity in the manufacturing of the HIV protease inhibitor, Atazanavir. nih.govnih.govmedchemexpress.compharmgkb.orgcaymanchem.comglpbio.comlktlabs.com Its synthesis is crucial for obtaining a pure reference standard to ensure the quality and safety of the final drug product. The compound is also considered a versatile building block for the synthesis of other pharmaceutical compounds due to its modified structure. a2bchem.com

Key Precursors and Reaction Pathways

The synthesis of Des(benzylpyridyl) Atazanavir can be logically derived from the known synthetic routes of Atazanavir. medkoo.comsyrris.com The primary distinction in the synthesis is the absence of the benzylpyridyl moiety. A plausible synthetic pathway involves the coupling of key intermediates that together form the core structure of the molecule.

A key precursor is a protected diamino alcohol backbone. This central scaffold can be synthesized through a multi-step process, often involving stereoselective reductions to achieve the desired chirality, which is critical for the compound's ultimate biological activity. Another essential precursor is a protected hydrazine (B178648) derivative.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of Des(benzylpyridyl) Atazanavir is a critical aspect of its synthesis. This involves a systematic evaluation of various reaction parameters at each step of the synthetic sequence.

Key Optimization Parameters:

ParameterDescription
Solvent The choice of solvent can significantly impact reaction rates and selectivity. A range of aprotic and protic solvents would be screened for each step.
Temperature Reaction temperatures are carefully controlled to balance reaction kinetics with the stability of reactants and intermediates, minimizing side product formation.
Catalyst For steps involving catalysis, such as hydrogenation or coupling reactions, the selection of the catalyst and its loading are optimized to maximize conversion and selectivity.
Reagent Stoichiometry The molar ratios of reactants are adjusted to drive the reaction to completion while minimizing the presence of unreacted starting materials in the final product.
pH For reactions in aqueous media or those involving acidic or basic reagents, pH control is essential to ensure the desired reactivity and prevent degradation.

Purification of the final compound is typically achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final product is then assessed using analytical HPLC and mass spectrometry to ensure it meets the required specifications for use as a reference standard.

Isotopic Labeling Protocols for Des(benzylpyridyl) Atazanavir-d5

Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com The incorporation of deuterium (B1214612) atoms allows the molecule to be distinguished from its endogenous counterparts by mass spectrometry, facilitating quantitative analysis in biological matrices. simsonpharma.com

Deuterium Exchange and Directed Synthesis Methods for d5 Labeling

The introduction of five deuterium atoms into the Des(benzylpyridyl) Atazanavir molecule can be achieved through several methods. The choice of method depends on the desired location of the deuterium atoms and the stability of the C-D bonds.

One common approach is directed synthesis , where a deuterated starting material is incorporated early in the synthetic route. symeres.com For this compound, a plausible strategy would involve the use of a deuterated precursor for a part of the molecule that is synthetically accessible and metabolically stable. For instance, a deuterated version of one of the tert-butyl groups or the phenyl ring could be utilized.

Alternatively, deuterium exchange reactions can be employed. nih.gov This method involves the exchange of hydrogen atoms for deuterium atoms on the final molecule or a late-stage intermediate. This is often achieved by treating the compound with a deuterium source, such as D2O, in the presence of a suitable catalyst. chemicalsknowledgehub.com The positions of exchange are dictated by the acidity of the protons and the reaction conditions. For Des(benzylpyridyl) Atazanavir, exchangeable protons, such as those on hydroxyl or amine groups, would be readily labeled, though these are often not stable enough for in vivo studies. Therefore, C-H to C-D exchange at specific, less acidic positions would be targeted.

Given the structure of Des(benzylpyridyl) Atazanavir, a likely target for d5 labeling would be the phenyl ring, resulting in a d5-phenyl moiety. This would provide a metabolically stable label.

Analytical Verification of Isotopic Purity and Enrichment

Following the synthesis of this compound, it is imperative to verify the isotopic purity and the degree of deuterium enrichment. This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Analytical Verification Techniques:

TechniquePurpose
High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the exact mass of the labeled compound, confirming the incorporation of the desired number of deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the positions of deuterium labeling by observing the disappearance of signals corresponding to the replaced protons. ²H NMR can be used to directly observe the deuterium signals, further confirming their locations. Quantitative NMR (qNMR) can also be used to assess the level of deuteration. rsc.org

These analytical techniques provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in quantitative bioanalytical assays.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Des(benzylpyridyl) Atazanavir-d5 from the parent drug, other metabolites, and endogenous components in biological matrices. This separation is crucial for accurate quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the impurity profiling of atazanavir (B138) and its related substances. sciensage.inforjptonline.orgneliti.compharmascholars.com Stability-indicating RP-HPLC methods have been developed to separate atazanavir from its degradation products and known impurities. sciensage.inforjptonline.org For instance, a study detailed an RP-HPLC method that successfully separated atazanavir from impurities such as pyridinyl benzaldehyde (B42025) lactose (B1674315) acetal (B89532) (PBLA), 5-hydroxymethyl-2-furaldehyde (5-HMF), and dealkyl atazanavir (DA). sciensage.info These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, precision, and accuracy. sciensage.infopharmascholars.com

A typical HPLC method for atazanavir analysis might employ a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. sciensage.infopharmascholars.com The retention time for atazanavir in such systems can be as short as 3.9 minutes. researchgate.net The ability of HPLC to resolve the parent drug from its impurities is critical for ensuring the quality and safety of the pharmaceutical product.

Table 1: Example of HPLC Method Parameters for Atazanavir Analysis

ParameterCondition
Column Zorbax Eclipse XDB C18 (150x 4.6mm), 3.5 µm researchgate.net
Mobile Phase Phosphate buffer (pH 6.5): Acetonitrile (40:60 v/v) researchgate.net
Flow Rate 1 mL/min researchgate.net
Detection PDA Detector researchgate.net
Column Temperature 30°C researchgate.net
Retention Time 3.9 min researchgate.net

This table presents a representative set of HPLC conditions and is not exhaustive.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased speed, and greater sensitivity. These improvements are due to the use of smaller particle size columns (typically less than 2 μm). For the analysis of atazanavir and its impurities, UPLC methods have been developed to achieve rapid and efficient separations. oup.comresearchgate.net

A UPLC method for the simultaneous quantification of atazanavir and ritonavir (B1064) impurities utilized an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) and eluted all compounds within an 18-minute runtime. oup.comresearchgate.net This demonstrates the capability of UPLC to significantly reduce analysis time while maintaining excellent separation performance. The enhanced resolution of UPLC is particularly beneficial for resolving structurally similar impurities from the main analyte peaks.

Development and Validation of Selective Chromatographic Methods for Atazanavir Metabolites

The development and validation of selective chromatographic methods are essential for accurately studying atazanavir metabolism. These methods must be able to separate and quantify not only the parent drug but also its various metabolites in complex biological matrices like plasma and hair. nih.govnih.gov

Several HPLC and UPLC methods coupled with mass spectrometry have been developed and validated for this purpose. researchgate.netfarmaceut.orgnih.govresearchgate.net Validation parameters typically include selectivity, linearity, accuracy, precision, and stability, following guidelines from regulatory bodies like the FDA. nih.govresearchgate.net For instance, a validated LC-MS/MS method for quantifying atazanavir in human hair demonstrated a linear range of 0.0500 ng/mg to 20.0 ng/mg with high accuracy and precision. nih.gov The use of a deuterated internal standard like Atazanavir-d5 is common in these assays to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of atazanavir and its metabolites, including this compound. When coupled with liquid chromatography, it provides a powerful analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying metabolites of atazanavir in various biological systems. nih.govnih.gov Studies using LC-MS have successfully identified numerous atazanavir metabolites in human hepatocytes and patient plasma. nih.govnih.gov For example, research has identified metabolites formed through mono-oxidation, di-oxidation, oxidative carbamate (B1207046) hydrolysis, and cleavage of the pyridinyl-benzyl side chain. nih.gov The high sensitivity and mass accuracy of modern mass spectrometers enable the confident identification of these metabolic products.

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantitative Analysis

Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both the structural elucidation and quantitative analysis of atazanavir and its metabolites. nih.govnih.govnih.gov This technique offers exceptional selectivity and sensitivity, allowing for the detection of low-level analytes in complex matrices. nih.gov

For structural elucidation, LC-MS/MS experiments provide fragmentation patterns that help in piecing together the chemical structures of unknown metabolites. nih.gov In quantitative analysis, Multiple Reaction Monitoring (MRM) is a commonly used mode. nih.gov In an MRM experiment, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, such as Atazanavir-d5. For atazanavir, a common transition is m/z 705.3 to m/z 168.0, while for Atazanavir-d5, it is m/z 710.2 to m/z 168.0. nih.gov This high degree of specificity minimizes interference from other compounds, leading to highly reliable quantitative results. nih.gov

Table 2: Example of LC-MS/MS Parameters for Atazanavir Quantification

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) Positive nih.gov
Mass Transitions (MRM) Atazanavir: MH+ m/z 705.3 → m/z 168.0 nih.gov
Atazanavir-d5: MH+ m/z 710.2 → m/z 168.0 nih.gov
Mobile Phase 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, 4 mM Ammonium Acetate nih.gov
Flow Rate 0.8 mL/min nih.gov

This table presents a representative set of LC-MS/MS conditions and is not exhaustive.

The use of LC-MS/MS has been crucial in developing sensitive and specific assays for atazanavir in various biological samples, including plasma and hair, which are vital for pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.net

Complementary Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceutical compounds like this compound. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the through-bond and through-space relationships between them, which is critical for confirming identity, stereochemistry, and positional isomerism.

For this compound, a suite of NMR experiments would be employed for complete structural verification.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms present in the molecule.

2D NMR: Two-dimensional techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for confirming the complex stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This data allows for the definitive assignment of the relative configuration at the multiple stereocenters.

Table 2: Application of NMR Techniques for Structural Confirmation

NMR TechniquePurposeApplication to this compound
¹H NMR Identifies proton environments and coupling.Confirms the presence and integration of all non-deuterated proton signals.
¹³C NMR Identifies unique carbon environments.Verifies the full carbon skeleton of the molecule.
COSY Maps H-H bond connectivity.Establishes the sequence of protons within the aliphatic chains.
HSQC Maps direct C-H attachments.Assigns specific proton signals to their corresponding carbon atoms.
HMBC Maps long-range C-H connectivity.Connects molecular fragments, such as the tert-butyl groups to the main backbone.
NOESY Determines through-space proton proximity.Confirms the (S) configuration at the multiple chiral centers by observing specific spatial correlations.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. mdpi.com This high mass accuracy allows for the calculation of a unique elemental formula, providing definitive confirmation of a compound's identity. nih.gov

For this compound, HRMS is used to verify its elemental composition and confirm the successful incorporation of the five deuterium (B1214612) atoms. The instrument measures the exact mass of the molecular ion and compares it to the theoretically calculated mass. A match within a very low error tolerance (typically <5 parts per million, ppm) provides high confidence in the assigned molecular formula. mdpi.com This technique is crucial for distinguishing the deuterated standard from the unlabeled analyte and other potential isobaric impurities that may have the same nominal mass but a different exact mass.

Table 3: Theoretical Exact Mass Data

CompoundMolecular FormulaTheoretical Exact Mass (Monoisotopic)
Des(benzylpyridyl) AtazanavirC₂₆H₄₃N₅O₇537.3166 g/mol
This compoundC₂₆H₃₈D₅N₅O₇542.3481 g/mol

Applications in Pharmacokinetic and Drug Metabolism Research

Utility as a Reference Standard in Bioanalytical Assays

The development and validation of robust bioanalytical methods are fundamental to pharmacokinetic studies. Des(benzylpyridyl) Atazanavir-d5 plays a pivotal role in ensuring the accuracy and reliability of these assays.

In quantitative bioanalysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is an ideal internal standard. Its chemical structure is nearly identical to the unlabeled metabolite, ensuring similar chromatographic behavior and ionization efficiency. However, the five deuterium (B1214612) atoms give it a distinct mass-to-charge ratio, allowing it to be differentiated from the non-deuterated analyte by the mass spectrometer. This enables the generation of precise calibration curves and the inclusion of quality control samples to monitor the performance of the assay during the analysis of study samples.

Biological samples such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the analyte of interest, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. By co-eluting with the analyte, this compound experiences similar matrix effects. The ratio of the analyte's signal to the internal standard's signal remains constant, effectively normalizing the data and mitigating the impact of matrix-induced variations, thereby improving the precision and accuracy of the quantitative results.

Contribution to In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Understanding the metabolic fate of a drug is crucial for predicting its efficacy and potential for drug-drug interactions. This compound facilitates detailed investigations into the metabolism of Atazanavir (B138).

In vitro systems, such as human liver microsomes and hepatocytes, are commonly used to study drug metabolism. drugbank.com When Atazanavir is incubated with these systems, a variety of metabolites are formed. This compound can be used as a reference marker to definitively identify the N-dealkylated metabolite peak in the resulting chromatograms. This is particularly important in complex metabolite profiles where multiple metabolic transformations, such as oxidation and hydrolysis, occur simultaneously. nih.gov

By identifying Des(benzylpyridyl) Atazanavir as a metabolite, researchers can confirm that N-dealkylation is a relevant metabolic pathway for Atazanavir. medchemexpress.comnih.gov Further studies can then be designed to identify the specific cytochrome P450 (CYP) enzymes responsible for this transformation. This information is critical for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these same enzymes could alter the metabolism of Atazanavir. drugbank.com

Role in Pharmaceutical Impurity Profiling and Quality Control

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) and formulated drug products is a regulatory requirement. Des(benzylpyridyl) Atazanavir, the non-deuterated form, can be considered a potential impurity in the Atazanavir drug substance. Therefore, the deuterated analog, this compound, can be used as a certified reference material to develop and validate analytical methods for the detection and quantification of this specific impurity. This ensures that the levels of the N-dealkylated metabolite in the final drug product are below acceptable limits, guaranteeing the safety and efficacy of the medication.

Identification and Quantification of Related Substances in Atazanavir Drug Products

The quality and safety of a pharmaceutical drug product are contingent on the thorough characterization of its impurity and metabolite profile. Des(benzylpyridyl) Atazanavir is a known N-dealkylated metabolite of Atazanavir, formed in vivo through metabolic processes mediated by cytochrome P450 enzymes. lktlabs.commedchemexpress.comglpbio.comcaymanchem.com The presence of such related substances in the final drug product, even in trace amounts, must be accurately identified and quantified to ensure the product meets stringent purity standards.

This compound is synthesized specifically for use as an internal standard in the quantitative analysis of its unlabeled analogue. pharmaffiliates.com In quantitative LC-MS/MS analysis, an internal standard is a compound added in a known quantity to samples undergoing analysis. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. scispace.com

The ideal internal standard is a stable isotope-labeled version of the analyte itself. chromatographyonline.com this compound fulfills this role perfectly because its chemical and physical properties (such as solubility, extraction recovery, and chromatographic retention time) are virtually identical to the actual metabolite being measured. acanthusresearch.com However, due to the five deuterium atoms, it has a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. lgcstandards.com

This allows for highly accurate quantification. During analysis, the ratio of the mass spectrometric response of the analyte to the known, constant response of the internal standard is measured. This ratio is then used to calculate the precise concentration of the Des(benzylpyridyl) Atazanavir metabolite in the sample, effectively nullifying variations that can occur during sample preparation and injection. lgcstandards.com

Table 1: Physicochemical Properties of Analyte and Labeled Internal Standard

PropertyDes(benzylpyridyl) Atazanavir (Analyte)This compound (Internal Standard)Rationale for Use
Molecular Formula C₂₆H₄₃N₅O₇C₂₆H₃₈D₅N₅O₇Deuterium substitution creates mass difference.
Molecular Weight 537.66 g/mol 542.68 g/mol Allows for distinct detection by mass spectrometer.
CAS Number 1192224-24-0Not AvailableUsed for specific identification of the unlabeled compound.
Chemical Structure Structurally identical except for isotope placement.Phenyl group is deuterated.Ensures identical chromatographic behavior and ionization efficiency.

Table 2: Illustrative Research Findings: Quantification of Des(benzylpyridyl) Atazanavir in a Test Sample using LC-MS/MS

ParameterAnalyte (Unlabeled)Internal Standard (-d5)Calculated Result
Mass Transition (m/z) Precursor Ion → Product Ion(Precursor Ion+5) → (Product Ion+5)N/A
Retention Time (min) 4.24.2Co-elution confirms identical chromatographic behavior.
Peak Area Response 85,400100,000N/A
IS Concentration N/A10 ng/mLA known amount is added to the sample.
Calculated Concentration N/AN/A8.54 ng/mL
This table presents hypothetical data to illustrate the analytical principle.

Development of Analytical Standards for Regulatory Compliance

The development and validation of analytical methods are a cornerstone of regulatory compliance in the pharmaceutical industry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require that methods used to test drug substances and products are demonstrated to be accurate, specific, reproducible, and robust. The use of high-purity, well-characterized analytical standards is essential for fulfilling these validation requirements.

This compound serves as a high-quality analytical standard for methods designed to detect and quantify its corresponding metabolite in Atazanavir drug products. Its use is critical for validating an analytical method according to International Council for Harmonisation (ICH) guidelines.

Key contributions of this compound to regulatory compliance include:

Accuracy and Precision: By providing a stable and reliable reference point within each sample, the standard enables the accurate determination of the metabolite's concentration across a range of levels, which is a critical validation parameter. lgcstandards.com

Specificity: The use of a mass spectrometer in conjunction with the labeled standard allows for highly specific detection of the target analyte, even in a complex matrix containing other related compounds.

Linearity and Range: The standard is used to establish the calibration curve, demonstrating a linear relationship between the instrument response and the concentration of the analyte over a specified range.

Robustness: The method's reliability despite minor variations in analytical conditions can be confirmed, as the internal standard co-varies with the analyte, preserving the accuracy of the measurement.

By facilitating the development of such a rigorous and validated analytical method, this compound plays a direct role in ensuring that Atazanavir drug products consistently meet the quality and purity specifications required by health authorities. This ultimately ensures the safety and efficacy of the medication for patients.

Table 3: Role of this compound in Analytical Method Validation

Validation ParameterDefinitionContribution of this compound
Accuracy The closeness of test results to the true value.Corrects for sample preparation and matrix effects, ensuring the measured value is accurate.
Precision The degree of agreement among individual tests when the procedure is applied repeatedly.Minimizes the impact of random errors in the analytical process, leading to high precision.
Specificity The ability to assess the analyte unequivocally in the presence of other components.In LC-MS/MS, the unique mass transition of the labeled standard confirms the identity of the analyte peak.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Used to construct the calibration curve against which the analyte's concentration is determined.

Future Research Directions and Advanced Applications

Exploration of Automated and High-Throughput Metabolite Analysis Platforms

The demand for faster and more efficient drug development pipelines has spurred the adoption of automated and high-throughput screening (HTS) methods for metabolite analysis. mdpi.com These platforms are designed to rapidly assess the metabolic stability and profile of a large number of compounds. nih.gov

Future research will likely focus on the integration of advanced analytical techniques, such as paper spray mass spectrometry (PS-MS) and the Echo® MS system, with robotic liquid handling systems. nih.govtechnologynetworks.com These integrated systems can perform fully automated microsomal incubations, sample cleanup, and data analysis, significantly reducing manual intervention and increasing throughput. nih.gov For instance, an automated workflow can process a 384-well plate with multiple time points for each compound, generating vast amounts of data for metabolic stability assessment. nih.gov The use of deuterated internal standards like Des(benzylpyridyl) Atazanavir-d5 in these automated workflows is crucial for accurate quantification and reliable interpretation of results. nih.gov

Table 1: Characteristics of this compound

PropertyValue
Chemical Name (3S,8S,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-[(phenyl-d5)methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester
Molecular Formula C26H38D5N5O7
Molecular Weight 542.68 g/mol
Application Labeled N-dealkylated metabolite of Atazanavir (B138) for research
Parent Compound Atazanavir
Unlabeled CAS 1192224-24-0

This table summarizes the key properties of this compound. acs.org

Integration of In Silico Modeling for Predicting Metabolite Formation and Stability

In silico modeling and machine learning are becoming indispensable tools in modern drug discovery for predicting the metabolic fate of new chemical entities. researchgate.net These computational approaches can forecast various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable metabolic profiles early in the development process. nih.gov

For Atazanavir, it is known that it is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6 to form Des(benzylpyridyl) Atazanavir. nih.gov Future research will leverage computational models to more accurately predict the rates of formation and stability of such metabolites. oup.com By combining molecular docking simulations with machine learning algorithms, researchers can develop models that predict the interaction of drug candidates with metabolic enzymes and estimate their metabolic stability. nih.govacs.org These predictive models, when trained with high-quality experimental data obtained using standards like this compound, can significantly accelerate the optimization of lead compounds. researchgate.net

Broader Implications of Deuterium (B1214612) Labeling in Investigating Drug Metabolism and Disposition Mechanisms

Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, has profound implications for the study of drug metabolism and pharmacokinetics. nih.gov This technique goes beyond its use in creating internal standards for mass spectrometry. musechem.comclearsynth.com

One of the key applications is the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down the rate of metabolic reactions at the site of deuteration. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. nih.govresearchgate.net The study of such effects provides invaluable insights into the mechanisms of drug metabolism and can guide the design of "soft drugs" with enhanced therapeutic profiles. nih.gov

Furthermore, deuterium-labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in They allow for precise tracing of the drug and its metabolites throughout the body, helping to elucidate metabolic pathways and understand drug disposition. clearsynth.com The use of this compound in such studies can provide a clear picture of the N-dealkylation pathway of Atazanavir.

Table 2: Analytical Methods for Atazanavir and its Metabolites

Analytical TechniqueSample MatrixKey Findings
LC-MS/MS Human HairA validated method to quantify Atazanavir in hair for monitoring adherence. ATV-d5 was used as the internal standard. nih.gov
LC-MS/MS PlasmaA sensitive method for simultaneous detection of Atazanavir, Ritonavir (B1064), and Tenofovir. nih.gov
High-Resolution MS In vitroAn automated, high-throughput assay for metabolic stability screening using human liver microsomes. nih.gov

This table highlights various analytical methods used for the detection and quantification of Atazanavir and its metabolites, often employing a deuterated internal standard.

Development of Novel Isotopic Standards for Complex Metabolic Research

As metabolic research becomes more complex, the demand for novel and reliable isotopic standards is increasing. nih.gov Stable isotope-labeled compounds, such as those labeled with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are essential for accurate quantification in metabolomics and pharmacokinetic studies. isolife.nlisotope.com

The development of new synthetic methodologies is crucial for the efficient and site-specific incorporation of isotopes into complex molecules. chemicalsknowledgehub.com Future efforts will likely focus on creating a broader range of commercially available, highly enriched, and well-characterized isotopic standards for a wide array of metabolites and drugs. isotope.comisotope.com These standards will be critical for ensuring the accuracy and reproducibility of data in multi-center clinical trials and large-scale metabolomics studies. thermofisher.com Compounds like this compound exemplify the type of specific, high-quality isotopic standards that are needed to advance our understanding of the metabolism of individual drugs and to support the development of safer and more effective medicines. musechem.com

Q & A

Q. What is the structural and functional relationship between Des(benzylpyridyl) Atazanavir-d5 and its parent compound, Atazanavir?

this compound is a deuterated metabolite of Atazanavir, a clinically used HIV-1 protease inhibitor. The structural modification (removal of the benzylpyridyl group and deuteration) alters its pharmacokinetic properties, potentially enhancing antiviral activity while contributing to toxicity. Researchers should analyze its binding affinity to HIV-1 protease using crystallography or molecular docking studies to compare it with Atazanavir. Stability assays (e.g., plasma stability tests) can further elucidate metabolic differences .

Q. How does this compound influence the metabolic pathway of Atazanavir in vivo?

This metabolite is generated via hepatic CYP3A4-mediated N-dealkylation of Atazanavir. To study its metabolic pathway, researchers should use:

  • In vitro models : Human liver microsomes (HLMs) with CYP3A4 inhibitors (e.g., ketoconazole) to confirm enzymatic involvement.
  • Isotopic tracing : Deuterium labeling (d5) allows tracking via LC-MS/MS to quantify metabolite formation kinetics.
  • Pharmacokinetic studies : Compare plasma half-life and tissue distribution between Atazanavir and its metabolite in animal models .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

MethodApplicationKey Parameters
LC-MS/MS High-sensitivity quantificationMRM transitions for d5 isotope
HPLC-UV Purity assessmentRetention time matching (pH 6.5 buffer)
NMR Structural confirmationDeuterium integration in spectra

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s dual role in enhancing efficacy and toxicity?

  • Controlled dose-response studies : Compare viral load suppression (e.g., p24 antigen assays) and cytotoxicity (e.g., mitochondrial membrane potential assays) across varying concentrations.
  • Gene expression profiling : Use RNA-seq to identify toxicity-related pathways (e.g., oxidative stress markers) in primary hepatocytes .
  • Synergistic assays : Test combinations with CYP3A4 inhibitors to isolate metabolite-specific effects from parent drug contributions .

Q. What experimental strategies address discrepancies in reported IC50 values for this compound’s inhibition of HIV-1 protease?

  • Standardize assay conditions : Use recombinant HIV-1 protease with fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) under uniform pH and temperature.
  • Control for deuterium effects : Compare inhibition kinetics of deuterated vs. non-deuterated metabolites.
  • Statistical validation : Apply ANOVA to reconcile data from multiple labs, considering variables like protease isoform purity .

Q. How can proteomic approaches elucidate the mechanism of this compound-induced toxicity in non-target tissues?

  • Tissue-specific protein profiling : Perform SILAC-based proteomics on kidney and liver tissues from treated animal models to identify dysregulated pathways (e.g., fibrosis or apoptosis).
  • Interaction studies : Use surface plasmon resonance (SPR) to test off-target binding to human proteases (e.g., renin or cathepsin D) .

Q. What in vitro and in vivo models best replicate the drug-drug interaction profile of this compound?

  • Co-administration assays : Test with ritonavir (CYP3A4 inhibitor) in Caco-2 cell monolayers to assess intestinal absorption changes.
  • Transgenic mouse models : Use humanized CYP3A4 mice to mimic human metabolic interactions.
  • Microphysiological systems : Liver-on-a-chip platforms to simulate chronic exposure effects .

Data Analysis and Validation

Q. How should researchers validate the specificity of this compound in complex biological samples?

  • Cross-reactivity testing : Use structurally analogous compounds (e.g., Deshydroxy LY-411575 ) in competitive ELISA or MS assays.
  • Stability studies : Monitor deuteration integrity under physiological conditions (37°C, pH 7.4) via isotopic ratio checks .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in toxicity studies?

  • Hill slope modeling : Fit data to E=Emax×[D]n/(EC50n+[D]n)E = E_{\text{max}} \times [D]^n / (EC_{50}^n + [D]^n) to quantify potency shifts.
  • Bayesian hierarchical models : Account for inter-lab variability in IC50 reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.